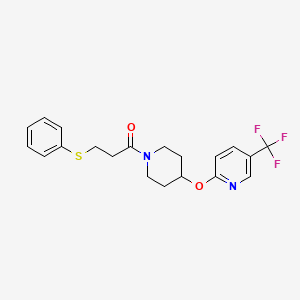

3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that belongs to a class of molecules featuring both aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Step 1: : Formation of the Piperidin-1-yl Intermediate - This involves the reaction of piperidine with suitable reactants under controlled temperatures, typically in the range of 0-50°C, in the presence of a base like sodium hydride.

Step 2: : Introduction of the Trifluoromethyl-pyridinyl Group - The next step is the coupling of 5-(trifluoromethyl)pyridin-2-yl group through nucleophilic substitution reactions, facilitated by catalysts such as palladium.

Step 3: : Attachment of the Phenylthio Group - The phenylthio moiety is introduced via a thiolation reaction, using reagents like thiophenol in the presence of oxidizing agents.

Industrial Production Methods: : The large-scale production involves continuous-flow synthesis, optimizing reaction times, and temperatures for efficiency and yield. This might involve advanced techniques such as microwave-assisted synthesis for faster reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides and sulfones.

Reduction: : Selective reduction processes can target the ketone group to form alcohol derivatives.

Substitution: : Various nucleophilic substitutions can modify the trifluoromethyl-pyridinyl moiety.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Sodium alkoxides or halogenated reagents.

Major Products

Oxidation Products: : Phenylsulfoxide derivatives.

Reduction Products: : Alcohol derivatives of the original ketone.

Substitution Products: : Modified aromatic and heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown potential in various pharmacological applications, particularly in the field of drug development.

1. Enzyme Inhibition Studies

Recent studies have investigated the compound's ability to inhibit human monoacylglycerol lipase (hMAGL), an important target in the treatment of pain and inflammation. For example, a series of derivatives were synthesized to explore their inhibition potency against hMAGL, with certain modifications yielding compounds with IC50 values as low as 2.5 nM, indicating high efficacy .

| Compound | IC50 Value (nM) | Structural Features |

|---|---|---|

| 13 | 2.5 | Trifluoromethyl group at para position |

| 12 | 7.1 | CF3 group at ortho position |

| 14 | 40.4 | CF3 group at meta position |

2. Antiviral Activity

Research has also focused on the antiviral properties of related compounds targeting influenza virus polymerase. The presence of the trifluoromethyl group significantly enhances binding affinity to viral proteins, demonstrating the compound's potential in antiviral drug design .

Material Science Applications

The unique chemical structure of 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one allows for its use in developing novel materials.

1. Organic Electronics

Due to its electronic properties, the compound can be utilized in organic semiconductor applications. Its ability to form stable thin films makes it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Coatings and Adhesives

The chemical stability and reactivity of the compound suggest potential applications in coatings and adhesives, where durability and resistance to environmental factors are crucial.

Case Studies

Case Study 1: Synthesis and Characterization

A study published in the European Journal of Medicinal Chemistry detailed the synthesis of related compounds with varying substitutions on the pyridine ring. The results indicated that specific structural modifications could enhance biological activity significantly .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer potential of derivatives containing similar functional groups. The study reported that certain analogs exhibited selective cytotoxicity against cancer cell lines, highlighting their promise as therapeutic agents .

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. Pathways involved often include signal transduction mechanisms and metabolic pathways in cells.

Vergleich Mit ähnlichen Verbindungen

Unique Features: : The presence of the phenylthio and trifluoromethyl-pyridinyl groups distinguishes it from other compounds. These groups impart higher reactivity and selectivity in various applications.

Similar Compounds

3-(Phenylthio)-1-(pyridin-2-yl)piperidin-1-yl)propan-1-one: : Lacks the trifluoromethyl group, leading to different reactivity.

1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone: : Does not have the phenylthio group, which changes its chemical behavior and applications.

The unique combination of these groups in 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one makes it a versatile and valuable compound in scientific research and industrial applications.

Biologische Aktivität

The compound 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates a trifluoromethyl-pyridine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Structural Overview

The molecular structure of the compound can be broken down as follows:

- Core Structure : The compound features a piperidine ring, which is known for its role in various biological activities.

- Functional Groups : The presence of a phenylthio group and a trifluoromethyl group significantly influences its chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C₁₆H₁₈F₃N₃OS

- Molecular Weight : 363.39 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation. One study reported that certain benzylpiperidine derivatives exhibited significant antiproliferative activity against pancreatic cancer cells, with IC50 values as low as 30.5 nM .

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Antimicrobial Activity

Compounds with phenylthio and trifluoromethyl groups have been evaluated for their antimicrobial properties. Research indicates that such compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related triazole derivatives have shown significant activity against pathogenic fungi like Candida albicans and bacterial strains such as Staphylococcus aureus .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies on similar structures suggest that they may interact with key enzymes involved in metabolic pathways, such as monoacylglycerol lipase (MAGL). The inhibition of MAGL has therapeutic implications in various conditions, including obesity and pain management .

Study 1: Anticancer Activity Assessment

In a controlled study, researchers synthesized several derivatives of the parent compound to evaluate their anticancer properties. The most active derivative showed an IC50 value of 4.36 μM against HCT116 colon cancer cells, indicating moderate to high anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Testing

A series of phenylthio compounds were tested for their antimicrobial efficacy. One derivative exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the phenylthio group could enhance antimicrobial properties .

Eigenschaften

IUPAC Name |

3-phenylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-7-18(24-14-15)27-16-8-11-25(12-9-16)19(26)10-13-28-17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKDSGZYPLWZBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.